2-(2-chloroacetamido)-N-(4-fluorophenyl)benzamide
Description
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-(4-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c16-9-14(20)19-13-4-2-1-3-12(13)15(21)18-11-7-5-10(17)6-8-11/h1-8H,9H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAORQZBJKXWLQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chloroacetamido)-N-(4-fluorophenyl)benzamide typically involves the following steps:
Formation of 2-chloroacetamido group: This can be achieved by reacting chloroacetyl chloride with an amine to form the 2-chloroacetamido group.
Coupling with 4-fluorophenyl group: The 2-chloroacetamido intermediate is then coupled with 4-fluoroaniline under appropriate conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloroacetamido group.
Oxidation and Reduction Reactions: The benzamide core can participate in oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can yield amines or other reduced forms of the compound.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 2-(2-chloroacetamido)-N-(4-fluorophenyl)benzamide and related compounds. A study focused on various N-substituted phenyl-2-chloroacetamides demonstrated their effectiveness against several bacterial strains, including Staphylococcus aureus (including methicillin-resistant strains) and Escherichia coli.
Key Findings:
- Active Against Gram-Positive Bacteria: The compound showed strong activity against Gram-positive bacteria, particularly S. aureus.
- Moderate Effectiveness Against Yeasts: It was also moderately effective against Candida albicans, indicating its potential as an antifungal agent.
- Structure-Activity Relationship: The presence of halogenated substituents on the phenyl ring enhanced lipophilicity, facilitating cellular penetration and biological activity .
Anticancer Properties
The compound has been investigated for its anticancer properties, particularly targeting specific pathways involved in tumor growth. Research has shown that derivatives of chloroacetamides can inhibit cell proliferation in various cancer cell lines.
Case Study:
A study involving the evaluation of compounds targeting the MYC oncogene revealed that certain derivatives of chloroacetamides significantly impaired the proliferation of breast cancer cells in a dose-dependent manner. The mechanism involved covalent binding to critical residues in MYC, leading to destabilization of the protein and subsequent inhibition of tumor growth .
Synthesis and Chemical Characterization
The synthesis of this compound involves standard organic synthesis techniques, often utilizing chlorination and acetamide coupling reactions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds.
Synthesis Overview:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Chlorination | 4-fluoroaniline + chloroacetyl chloride | Room temperature |
| 2 | Coupling | Resulting acetamide + benzoyl chloride | Reflux |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The position and type of substituents on the aromatic rings significantly influence both antimicrobial and anticancer activities.
SAR Insights:
- Halogen Substituents: Compounds with halogen groups (e.g., fluorine, chlorine) on the phenyl ring generally exhibit enhanced activity due to increased lipophilicity.
- Substituent Positioning: Variations in the positioning of substituents affect the binding affinity to biological targets, impacting efficacy against specific pathogens or cancer cells .
Mechanism of Action
The mechanism of action of 2-(2-chloroacetamido)-N-(4-fluorophenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The fluorophenyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- Chloro and nitro substituents (e.g., compounds 4b , 4c ) increase melting points and stability due to enhanced intermolecular interactions (e.g., hydrogen bonding, dipole-dipole forces) .
- Methoxy groups (e.g., compound in ) improve solubility but may reduce reactivity in electrophilic substitutions.
Biological Activity: The 4-fluorophenyl group in the target compound enhances binding to biological targets like VEGFR-2, likely due to fluorine's electronegativity and small atomic radius . Quinazolinone derivatives derived from the target compound exhibit superior antimicrobial activity compared to chlorophenyl or nitrophenyl analogues .
Synthetic Utility: The chloroacetamido group in the target compound allows efficient coupling with heterocycles (e.g., theobromine, quinoxaline) under mild conditions (DMF, KI catalysis) .
Physicochemical and Pharmacokinetic Properties
- Melting Point: Fluorophenyl-substituted benzamides generally exhibit moderate melting points (e.g., 237–239°C for compound 4f in ). The chloroacetamido group may lower melting points compared to dicyanoimidazole derivatives.
- Solubility : The fluorine atom’s lipophilicity may balance solubility, making the compound suitable for both aqueous and organic reaction conditions .
- Stability : Intramolecular hydrogen bonding (observed in related chloroacetamides ) likely enhances stability during storage and synthesis.
Biological Activity
2-(2-chloroacetamido)-N-(4-fluorophenyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular structure of this compound features a chloroacetamide functional group attached to a fluorophenyl moiety. This structural configuration is believed to contribute to its biological activity, particularly as an enzyme inhibitor and receptor modulator.
The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to active sites or modulate receptor function through interactions with binding sites. The exact pathways depend on the specific biological context in which the compound is utilized .
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. It has been investigated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with similar structural features have shown promising cytotoxic activities with IC50 values in the low micromolar range against solid tumors .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Preliminary investigations suggest that it may inhibit specific enzymes involved in cancer progression, thereby contributing to its anticancer effects. This includes potential inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer cell growth .
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds, providing insights into the efficacy and mechanisms of action:
- Antitumor Activity : A study reported that a related benzamide derivative exhibited potent activity against HepG2 cells with an IC50 value of 1.30 μM, indicating strong antiproliferative effects .
- Enzyme Selectivity : Another investigation highlighted that certain derivatives showed selectivity for HDAC3 inhibition, suggesting that modifications in the benzamide structure could enhance therapeutic efficacy against specific cancer types .
- Antimicrobial Activity : Related compounds have demonstrated promising antimicrobial properties, targeting various bacterial strains and fungi. For example, derivatives with similar substituents have shown effective inhibition rates against pathogens like Staphylococcus aureus and Candida albicans .
Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroacetamido group (-NHCOCH2Cl) undergoes nucleophilic substitution, particularly at the chlorine atom. This reactivity is exploited to form derivatives with amines, thiols, or other nucleophiles.
Example Reaction with Amines :
In acetonitrile with triethylamine (TEA), the chloro group reacts with primary or secondary amines (e.g., cyclopentylamine, 4-chloroaniline) to yield substituted acetamides. This is critical in synthesizing VEGFR-2 inhibitors .
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Cyclopentylamine | Acetonitrile, TEA | 4-(2-Cyclopentylacetamido)benzamide | |
| 4-Chloroaniline | 60°C, 12 hours | 4-(2-(4-Chlorophenyl)acetamido)benzamide |
Oxidation Reactions
The chloroacetamido group can undergo oxidation under controlled conditions. For example, potassium permanganate (KMnO4) oxidizes the methylene group adjacent to the amide, forming quinazolinone derivatives.
Mechanism :
-
Oxidation of the CH2 group to a carbonyl, followed by cyclization with the adjacent amide nitrogen.
-
Products exhibit enhanced biological activity, such as anticancer properties.
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| KMnO4 | Acidic medium | 6-Nitroquinazolin-4(3H)-one | Antiviral agents |
Hydrolysis Reactions
The amide bonds in the compound are susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Cleaves the benzamide bond, yielding 4-fluoroaniline and 2-(2-chloroacetamido)benzoic acid.
-
Basic Hydrolysis : Generates 4-fluorophenylamine and sodium 2-(2-chloroacetamido)benzoate.
| Conditions | Reagents | Products | Reference |
|---|---|---|---|
| HCl (6M), reflux | H2O/EtOH | 4-Fluoroaniline + 2-(2-chloroacetamido)benzoic acid | |
| NaOH (1M), 80°C | Aqueous | Sodium 2-(2-chloroacetamido)benzoate |
Cyclization Reactions
Under thermal or microwave-assisted conditions, the compound undergoes cyclization to form heterocyclic structures like benzouracils or quinazolinones .
Example :
In dimethylformamide (DMF) with KI, the chloroacetamido group facilitates intramolecular cyclization, producing 6-nitroquinazolin-4(3H)-one derivatives .
| Conditions | Catalyst | Product | Biological Activity |
|---|---|---|---|
| DMF, 120°C, microwave | KI | Quinazolinone scaffold | Anticancer , Antiviral |
Alkylation Reactions
The compound participates in alkylation reactions, particularly with potassium salts of thiazolidine-2,4-dione derivatives. This forms hybrid molecules with enhanced pharmacological profiles .
Mechanism :
-
The chloro group reacts with deprotonated thiazolidine-dione salts in dry DMF.
-
Products show potent VEGFR-2 inhibition (IC50 values as low as 0.081 μM) .
| Alkylating Agent | Conditions | Product | IC50 (VEGFR-2) | Reference |
|---|---|---|---|---|
| Potassium thiazolidinedione | DMF, 100°C | 5-Benzylidenethiazolidine-2,4-dione | 0.081 μM |
Interaction with Biological Targets
The compound’s chloroacetamido group forms covalent bonds with nucleophilic residues (e.g., cysteine) in enzymes like VEGFR-2. Docking studies confirm interactions with Cys917, Glu883, and Asp1044, mimicking sorafenib’s binding mode .
| Target Protein | Key Interactions | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| VEGFR-2 | Cys917, Glu883, Asp1044 | -24.62 |
Q & A
Q. What synthetic methodologies are commonly employed for 2-(2-chloroacetamido)-N-(4-fluorophenyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling reactions using activating agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) at controlled temperatures (0–5°C for reagent addition, 25–30°C for stirring). Key steps include:
-
Reagent Addition : Sequential addition of 2,6-lutidine (as a base) and TBTU to minimize side reactions .
-
Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3, v:v) to track reaction progress .
-
Workup : Acidic (2.0 N HCl) and basic (10% NaHCO₃) washes to isolate intermediates and final products .
Optimization may involve adjusting stoichiometry (e.g., excess TBTU to drive coupling) or solvent polarity to improve yield.- Data Table :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2,6-lutidine, DCM, 25–30°C | Base for deprotonation |
| 2 | TBTU, 0–5°C | Activate carboxyl group for coupling |
| 3 | TLC (hexane:ethyl acetate) | Monitor reaction completion |
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to confirm functional groups (e.g., chloroacetamido, fluorophenyl) and assess purity. Peaks for aromatic protons (6.5–8.0 ppm) and amide protons (~10 ppm) are diagnostic .
- Mass Spectrometry : High-resolution MS (e.g., VG70-70H spectrometer) to verify molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis to resolve intramolecular interactions (e.g., C–H⋯O hydrogen bonds) and confirm stereochemistry .
Advanced Research Questions
Q. How can computational chemistry improve the design of synthesis pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction energetics and transition states. For example:
- Reaction Path Search : Identify low-energy pathways for chloroacetamide coupling using software like Gaussian or ORCA .
- Solvent Effects : Simulate solvent interactions (e.g., DCM polarity) to optimize reaction kinetics .
- Data Integration : Combine computational predictions with experimental TLC/Raman data to iteratively refine conditions .
Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Methodological Answer :
- Assay Validation : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Purity Checks : Re-analyze compound purity via HPLC or elemental analysis to rule out impurities as confounding factors .
- Orthogonal Assays : Use multiple biological models (e.g., bacterial strains, cancer cell lines) to confirm activity trends .
Q. What strategies resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts)?
- Methodological Answer :
- Dynamic Effects : Assess temperature-dependent NMR to detect conformational changes or rotamers .
- Isotopic Labeling : Use deuterated analogs to assign overlapping proton signals .
- Crystallographic Validation : Cross-reference NMR data with X-ray structures to confirm assignments .
Safety and Best Practices
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
